1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro-
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Overview
Description
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxamide group, a dimethoxyphenyl ethyl substituent, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazole derivatives . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethoxyphenyl ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and are known for their versatile synthetic applications.
N-(Pyridin-2-yl)amides: These compounds have similar amide functionalities and are used in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridines: These compounds have similar heterocyclic structures and are studied for their biological activities.
Uniqueness
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its nitro and dimethoxyphenyl ethyl groups, in particular, contribute to its reactivity and biological activity.
Properties
CAS No. |
86927-68-6 |
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Molecular Formula |
C15H18N4O5 |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O5/c1-9-14(19(21)22)13(18-17-9)15(20)16-7-6-10-4-5-11(23-2)12(8-10)24-3/h4-5,8H,6-7H2,1-3H3,(H,16,20)(H,17,18) |
InChI Key |
MOWAKOOXXJGOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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